molecular formula C9H5BrF2O B2448972 4-Bromo-2,2-difluoro-3H-inden-1-one CAS No. 1196871-69-8

4-Bromo-2,2-difluoro-3H-inden-1-one

Cat. No. B2448972
CAS RN: 1196871-69-8
M. Wt: 247.039
InChI Key: LYIKXCQFUWMWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2,2-difluoro-3H-inden-1-one” is likely a brominated and fluorinated derivative of indenone. Indenone is a polycyclic compound with fused benzene and cyclopentene rings . The bromine and fluorine atoms in the compound are likely to significantly affect its reactivity and properties.


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugated system of the indenone. The presence of bromine and fluorine atoms could introduce some steric hindrance and electronic effects, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

As a halogenated compound, “this compound” might undergo various substitution or elimination reactions. The carbonyl group could also make it susceptible to nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the halogens and the carbonyl group. For example, it might have higher density and boiling point compared to non-halogenated indenone .

Advantages and Limitations for Lab Experiments

The advantages of using BI-D in lab experiments include its relatively simple synthesis method, potent anticancer activity, and low toxicity in normal cells. However, one of the limitations of using BI-D is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of BI-D. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Moreover, further studies are needed to elucidate the underlying mechanisms of its activity and to explore its potential applications in other fields, including material science and organic synthesis.
In conclusion, BI-D is a promising chemical compound with a wide range of potential applications in various fields. Its potent anticancer activity and low toxicity in normal cells make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved efficacy and bioavailability.

Synthesis Methods

The synthesis of 4-Bromo-2,2-difluoro-3H-inden-1-one involves the reaction of 4-bromo-2,2-difluorobenzaldehyde with cyclopentadiene in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of the desired product. This synthesis method is relatively simple and efficient, making it a popular choice for the production of BI-D.

Scientific Research Applications

BI-D has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BI-D has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.

Safety and Hazards

Like many halogenated organic compounds, “4-Bromo-2,2-difluoro-3H-inden-1-one” could potentially be hazardous. Proper safety measures should be taken when handling it .

properties

IUPAC Name

4-bromo-2,2-difluoro-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIKXCQFUWMWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)C1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.